molecular formula C8H11N5 B2689809 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-5-amine CAS No. 108085-58-1

3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-5-amine

Cat. No. B2689809
CAS RN: 108085-58-1
M. Wt: 177.211
InChI Key: ONISZOBCINFNEV-UHFFFAOYSA-N
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Description

The compound “3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-5-amine” is a complex organic molecule that contains a pyrrole ring and a triazole ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom, and triazole is a five-membered ring that contains three nitrogen atoms and two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and triazole rings, along with the dimethyl groups attached to the pyrrole ring and the amine group attached to the triazole ring .


Chemical Reactions Analysis

Pyrrole and triazole rings are aromatic and stable, but they can participate in various chemical reactions. Pyrroles can undergo electrophilic substitution reactions, and triazoles can act as ligands in coordination chemistry .

Scientific Research Applications

Molecular and Crystal Structure Analysis

  • Studies have demonstrated the crystallization and molecular structure of compounds related to "3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-5-amine", showing various symmetries and dimensions, indicating the importance of these compounds in understanding molecular conformations and intermolecular interactions (Dolzhenko et al., 2011).

Chemical Synthesis and Reactions

  • New methods for synthesizing pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using catalyzed reactions have been developed, highlighting the versatility of related compounds in synthesizing complex molecular structures (Khashi et al., 2015).
  • Cycloisomerization of (Z)-(2-en-4-ynyl)amines into pyrroles demonstrates the potential of these compounds in novel synthesis pathways for substituted pyrroles (Gabriele et al., 2001).

Potential Bioactive Compound Synthesis

  • The synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica showcases the role of related compounds in creating molecules with potential biological activities (Rahmani et al., 2018).
  • The generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, indicates the significance of these compounds in medicinal chemistry research (Roman, 2013).

Future Directions

The future research directions for this compound could involve exploring its potential applications, particularly in the field of medicinal chemistry, given the prevalence of pyrrole and triazole rings in biologically active compounds .

properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-1H-1,2,4-triazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-5-3-4-6(2)13(5)8-10-7(9)11-12-8/h3-4H,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONISZOBCINFNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NNC(=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine

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